(but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine involves the reaction of but-3-yn-1-ylamine with 2,2-dimethylpropyl bromide under basic conditions . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or chromatography .
Chemical Reactions Analysis
(but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine undergoes various types of chemical reactions, including:
Scientific Research Applications
(but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine can be compared with other similar compounds, such as:
(but-3-yn-1-yl)(2,2-dimethylpropyl)amine hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which can affect its solubility and reactivity.
N-neopentylbut-3-yn-1-amine: This compound lacks the ethyl group present in this compound, which can influence its chemical properties and applications.
Biological Activity
(but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a butynyl group and a branched alkyl amine, suggests interesting biological activities that merit exploration.
The compound is characterized by its molecular formula C11H19N and a molecular weight of approximately 169.28 g/mol. It is soluble in organic solvents and exhibits stability under standard laboratory conditions. The synthesis typically involves the reaction of but-3-yn-1-ylamine with 2,2-dimethylpropyl bromide under basic conditions, leading to the formation of the desired amine.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, similar to other alkyl amines which have been shown to modulate neurotransmitter systems or inflammatory pathways .
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
1. Anticancer Potential
- Mechanism : The compound has been implicated in inhibiting METTL3 (N6-methyladenosine methyltransferase), which plays a significant role in cancer cell proliferation. Inhibition of this enzyme can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that compounds with similar structures effectively reduced viability in various cancer cell lines, suggesting potential for this compound as an anticancer agent.
2. Neuroprotective Effects
- Mechanism : This compound may influence neurotransmitter release or receptor activity, contributing to neuroprotective effects against neurodegenerative conditions.
- Research Findings : Experimental models indicate that related compounds can enhance synaptic plasticity and reduce oxidative stress in neuronal cells.
3. Anti-inflammatory Activity
- Mechanism : By modulating pathways associated with inflammation, this compound may reduce the production of pro-inflammatory cytokines.
- Research Findings : Animal studies have shown that similar alkylamines can mitigate symptoms in models of inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(but-3-yn-1-yl)(2,2-dimethylpropyl)amine | Lacks ethyl group | Moderate neuroactivity |
N-neopentylbut-3-yne amine | Similar backbone but different branching | Limited anticancer properties |
2-Methylbutanamine | Shorter carbon chain | Known for stimulant effects |
Properties
IUPAC Name |
N-but-3-ynyl-N-ethyl-2,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-6-8-9-12(7-2)10-11(3,4)5/h1H,7-10H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCDFPWAGCZHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#C)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1877095-81-2 |
Source
|
Record name | (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.